molecular formula C12H19N3O B114442 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline CAS No. 148546-78-5

4-Methoxy-3-(4-methylpiperazin-1-yl)aniline

Cat. No. B114442
M. Wt: 221.3 g/mol
InChI Key: NGRRREPRVBZRID-UHFFFAOYSA-N
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Description

4-Methoxy-3-(4-methylpiperazin-1-yl)aniline, also known as MPMPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPMPA is a derivative of aniline that contains a methoxy group and a piperazine ring. This compound has been shown to exhibit various biochemical and physiological effects, making it an important target for future research.

Scientific Research Applications

Kinase Inhibition

4-Methoxy-3-(4-methylpiperazin-1-yl)aniline and its analogs have been studied for their potent inhibitory activity against Src kinase. Boschelli et al. (2001) reported that analogs of this compound showed significant inhibition of Src kinase activity and Src-mediated cell proliferation. The study highlighted the effectiveness of these compounds in enzymatic assays and in inhibiting tumor growth in xenograft models (Boschelli et al., 2001). Another study by Boschelli et al. (2007) identified SKS-927, a related compound, as a potent Src inhibitor, emphasizing the therapeutic potential of these molecules in cancer treatment (Boschelli et al., 2007).

Antimicrobial Applications

Yolal et al. (2012) investigated a molecule closely related to 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline for its antimicrobial properties. Their findings revealed high anti-Mycobacterium smegmatis activity, suggesting potential use in addressing certain bacterial infections (Yolal et al., 2012).

Cancer Research and Drug Development

The compound and its derivatives have been explored in cancer research and drug development. Gul et al. (2019) synthesized new Mannich bases with piperazines, including compounds related to 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline, and evaluated them for cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Some compounds showed high potency and selectivity, suggesting their potential as lead compounds for further drug development (Gul et al., 2019).

Synthesis and Application in Chemistry

In the field of chemistry, the synthesis and applications of molecules related to 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline are of interest. Koroleva et al. (2011) synthesized new amides of the N-methylpiperazine series, demonstrating the versatility and utility of these compounds in chemical synthesis (Koroleva et al., 2011).

properties

IUPAC Name

4-methoxy-3-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)11-9-10(13)3-4-12(11)16-2/h3-4,9H,5-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRRREPRVBZRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438226
Record name 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(4-methylpiperazin-1-yl)aniline

CAS RN

148546-78-5
Record name 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the product of step (a) (5.07 g) in ethanol (70 ml) was added a paste of Raney Nickel in water (2 g). To the warmed suspension was added, with constant agitation, hydrazine hydrate (5 ml) dropwise during 20 min with occasional warming. After the main effervescence had ceased, the suspension was heated for 15 min and then filtered with the aid of ethanol under nitrogen. The residues were kept moist and washed with ethanol and the combined filtrate and washings were evaporated to dryness with the aid of ethanol. The dark residue was re-evaporated with ethanol (20 ml), resuspended in ether (40 ml) and the mixture filtered. The residue was washed with ether and dried to give a solid consisting of the title compound (2,365 g)
Quantity
5.07 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
2 g
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SM Bromidge, AM Brown, SE Clarke… - Journal of medicinal …, 1999 - ACS Publications
The 5-hydroxytryptamine (5-HT, serotonin) superfamily of receptors currently consists of 7 classes (5-HT1-5-HT7) that embrace 14 human subclasses. 1 The most recent addition is the 5…
Number of citations: 193 pubs.acs.org
L Matzen, C van Amsterdam… - Journal of medicinal …, 2000 - ACS Publications
As part of our research program toward new, potential antidepressants, a series of unsymmetrical ureas has been prepared and evaluated as 5-HT reuptake inhibitors with 5-HT 1B/1D …
Number of citations: 80 pubs.acs.org
OM Ghoneim, DA Ibrahim, IM El-Deeb, SH Lee… - Bioorganic & medicinal …, 2011 - Elsevier
Autism symptoms are currently modulated by Selective Serotonin Reuptake Inhibitors (SSRIs). SSRIs slow onset of action limits their efficiency. The established synergistic activity of …
Number of citations: 11 www.sciencedirect.com
M Kidwai, R Venktaramanan… - Current medicinal …, 2002 - ingentaconnect.com
The search for pharmacological approaches to neoplastic disease has made some impressive gains started after 1940 when the antileukemic activity of nitrogen mustard was …
Number of citations: 124 www.ingentaconnect.com

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